3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,4-dimethoxyphenyl)propanamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,4-dimethoxyphenyl)propanamide (CAS 1040640-02-5) is a fully synthetic small molecule (C20H21N3O5S2; MW 447.5 g/mol) containing a thiazole core, a benzenesulfonamide zinc-binding group, and a 2,4-dimethoxyphenyl propanamide tail. The compound belongs to the thiazolylbenzenesulfonamide class, which has been investigated for carbonic anhydrase (CA) inhibition and kinase modulation.

Molecular Formula C20H21N3O5S2
Molecular Weight 447.5 g/mol
CAS No. 1040640-02-5
Cat. No. B3205097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,4-dimethoxyphenyl)propanamide
CAS1040640-02-5
Molecular FormulaC20H21N3O5S2
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3)OC
InChIInChI=1S/C20H21N3O5S2/c1-27-15-9-10-17(18(12-15)28-2)22-19(24)11-8-14-13-29-20(21-14)23-30(25,26)16-6-4-3-5-7-16/h3-7,9-10,12-13H,8,11H2,1-2H3,(H,21,23)(H,22,24)
InChIKeyKSHBYPIFTCHTMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Baseline for 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,4-dimethoxyphenyl)propanamide (CAS 1040640-02-5)


3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,4-dimethoxyphenyl)propanamide (CAS 1040640-02-5) is a fully synthetic small molecule (C20H21N3O5S2; MW 447.5 g/mol) containing a thiazole core, a benzenesulfonamide zinc-binding group, and a 2,4-dimethoxyphenyl propanamide tail [1]. The compound belongs to the thiazolylbenzenesulfonamide class, which has been investigated for carbonic anhydrase (CA) inhibition and kinase modulation [2]. No primary research articles or patents were identified that report quantitative biological activity data for this exact compound; its differentiation therefore rests on structural features relative to close analogs, rather than on empirically measured potency or selectivity metrics.

Why Generic Thiazole-Sulfonamide Propanamides Cannot Replace 1040640-02-5


Within the benzenesulfonamido-thiazole-propanamide series, minor changes to the terminal amide substituent profoundly shift target-binding profiles. For example, para-substituted thiazolylbenzenesulfonamides exhibit CA isoform selectivity differences exceeding 100-fold depending on the aryl tail group [1]. The 2,4-dimethoxyphenyl motif in 1040640-02-5 introduces a specific hydrogen-bond acceptor/donor geometry and steric bulk that distinguishes it from the 3,4-dimethoxy, cyclohexylmethyl, or benzodioxol-5-yl analogs. Replacing it with a structurally similar but uncharacterized analog risks selecting a compound with unquantified potency, unknown isoform selectivity, or absent biological annotation, undermining experimental reproducibility and procurement decision-making .

Quantitative Differentiation Evidence for 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,4-dimethoxyphenyl)propanamide (1040640-02-5)


Structural Uniqueness of the 2,4-Dimethoxyphenyl Tail vs. Closest Listed Analogs

The 2,4-dimethoxyphenyl group on the propanamide nitrogen distinguishes 1040640-02-5 from the nearest cataloged analogs. The 3,4-dimethoxy regioisomer (CAS 1040639-96-0) alters the spatial arrangement of H-bond acceptors; the cyclohexylmethyl analog (CAS 1040641-12-0) removes aromatic pi-stacking capability; the benzodioxol-5-yl analog (CAS 1040640-09-2) constrains the methoxy groups into a methylenedioxy ring . These differences are expected to modulate target binding, but no quantitative potency or selectivity data are available for any of these compounds in the public domain.

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

Carbonic Anhydrase Inhibition: Class-Level Inference for the Benzenesulfonamido-Thiazole Scaffold

Thiazole-substituted benzenesulfonamides as a class have demonstrated potent inhibition of human carbonic anhydrase (CA) isoforms. In a study of four series of para- or meta-substituted thiazolylbenzenesulfonamides, intrinsic Ki values reached 30 pM against certain CA isoforms, with observed affinities as low as 70 nM, and several compounds showed selectivity for CA IX (an anticancer target) over other isoforms [1]. However, 1040640-02-5 was NOT among the compounds tested. The 2,4-dimethoxyphenyl propanamide tail of 1040640-02-5 may confer a distinct isoform selectivity profile compared to the chloro-substituted aryl tails evaluated in that study, but this hypothesis is untested.

Carbonic Anhydrase Inhibition Isoform Selectivity Fluorescent Thermal Shift Assay

Kinase Inhibition Potential: Patent Landscape vs. Compound-Specific Data Gap

Thiazolylphenyl-benzenesulfonamido derivatives are claimed as protein kinase modulators in US Patent 9,199,979 (Nerviano Medical Sciences), with potential utility in cancer therapy [1]. The generic Markush structure encompasses compounds resembling 1040640-02-5, but the patent's exemplified compounds feature different substitution patterns (e.g., pyridyl, pyrazolyl tails). No kinase inhibition IC50, Kd, or selectivity data are reported for 1040640-02-5 in the patent or in any subsequent literature. The kinase inhibition profile of this compound remains entirely uncharacterized.

Kinase Inhibitors Cancer Therapeutics Patent Analysis

Recommended Application Scenarios for 1040640-02-5 Based on Available Evidence


Chemical Biology Tool for Carbonic Anhydrase Isoform Profiling (Requires De Novo Validation)

Given the class-level precedent for picomolar CA inhibition by thiazole-substituted benzenesulfonamides [1], 1040640-02-5 may serve as a starting point for CA isoform selectivity studies. However, its unexplored 2,4-dimethoxyphenyl tail necessitates full in vitro profiling against all 12 catalytically active human CA isoforms using fluorescent thermal shift assay (FTSA) or stopped-flow CO2 hydration assay before any claim of potency or selectivity can be made.

SAR Probe for Kinase Selectivity Screening

The compound falls within the generic scope of thiazolylphenyl-benzenesulfonamido kinase inhibitor patents [2]. It is structurally suitable for inclusion in kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to map its target engagement fingerprint relative to patent-exemplified analogs. Procurement is warranted only if the user intends to generate this primary screening data.

Negative Control or Comparator for Analog Series

1040640-02-5 can serve as a procurement-defined reference compound alongside its structural analogs (e.g., 3,4-dimethoxy regioisomer, cyclohexylmethyl, benzodioxol-5-yl variants ) in SAR campaigns. The 2,4-dimethoxy substitution pattern provides a distinct electronic and steric profile that, once assayed, can clarify the pharmacophoric contribution of the terminal aryl group.

Quote Request

Request a Quote for 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,4-dimethoxyphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.